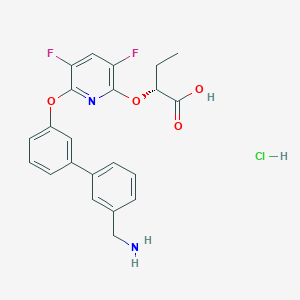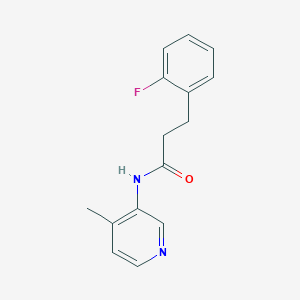
6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride, also known as AMMP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of calcium channels, which has led to its use in numerous studies on the physiological effects of calcium signaling.
作用机制
6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride acts as a potent inhibitor of L-type calcium channels, which are responsible for the influx of calcium ions into cells. By blocking these channels, this compound reduces the amount of calcium ions entering the cell, which can have a profound effect on cellular signaling pathways. This inhibition of calcium channels has been shown to affect a wide range of physiological processes, including neurotransmitter release, muscle contraction, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In neuronal cells, this compound has been shown to reduce the release of neurotransmitters such as glutamate and acetylcholine, which can affect synaptic transmission. In muscle cells, this compound has been shown to reduce the amplitude of calcium-dependent contractions, which can affect muscle function. This compound has also been shown to affect gene expression in various cell types, which can have implications for cellular differentiation and development.
实验室实验的优点和局限性
One of the main advantages of using 6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride in lab experiments is its selectivity for L-type calcium channels. This allows researchers to specifically target these channels without affecting other calcium channels or ion channels. However, one limitation of using this compound is its relatively low potency compared to other calcium channel blockers. This can make it difficult to achieve complete inhibition of calcium channels in some experimental systems.
未来方向
There are numerous future directions for research on 6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride. One area of interest is the development of more potent and selective calcium channel blockers based on the structure of this compound. Another area of interest is the role of calcium signaling in various disease states, including neurodegenerative diseases and cardiovascular disease. Finally, there is a need for further research on the physiological effects of this compound in various cell types and experimental systems.
合成方法
The synthesis of 6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride involves a series of chemical reactions starting with the condensation of 2-methylacetoacetate with formaldehyde to produce 6-methyl-5,6-dihydropyridin-2-one. This intermediate is then treated with methylamine to form 6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one. Finally, the dihydrochloride salt is formed by reacting the amine with hydrochloric acid.
科学研究应用
6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride has been extensively used in scientific research due to its ability to selectively block calcium channels. This compound has been used in studies on the role of calcium signaling in various physiological processes, including synaptic transmission, muscle contraction, and gene expression. This compound has also been used in studies on the pathophysiology of diseases such as hypertension, epilepsy, and Alzheimer's disease.
属性
IUPAC Name |
6-(aminomethyl)-5-methyl-1H-pyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-5-2-3-7(10)9-6(5)4-8;;/h2-3H,4,8H2,1H3,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIBKWJEKSROMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B7451129.png)




![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)





![5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate](/img/structure/B7451233.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)

